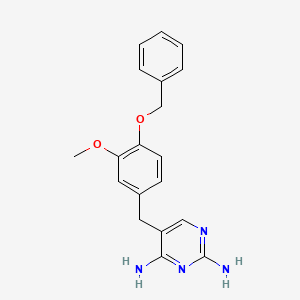

2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)-

Vue d'ensemble

Description

2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- is a chemical compound known for its applications in various scientific research fields. This compound is characterized by its crystalline appearance and solid physical state . It is primarily used in laboratory settings for research purposes .

Méthodes De Préparation

The synthesis of 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- involves several steps. The synthetic routes typically include the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and yield of the compound .

Analyse Des Réactions Chimiques

2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of substituted pyrimidine compounds .

Applications De Recherche Scientifique

Pharmaceutical Applications

-

Anticancer Activity :

- Research indicates that derivatives of pyrimidinediamines can inhibit anaplastic lymphoma kinase (ALK), a target in various cancers such as anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC) . The specific compound has shown promise in preclinical studies for its ability to hinder tumor growth by targeting ALK pathways.

-

Anti-inflammatory Properties :

- The compound's anti-inflammatory potential is being explored, particularly in conditions where inflammation plays a critical role, such as rheumatoid arthritis and other autoimmune disorders. The inhibition of specific kinases involved in inflammatory pathways could be a mechanism through which this compound exerts its effects .

- Neurological Disorders :

Case Studies and Research Findings

A review of the literature reveals several notable studies:

- Study on Neoplastic Diseases : A patent describes the use of 2,4-pyrimidinediamines in treating neoplastic diseases by inhibiting ALK activity. This approach has been validated through various assays demonstrating reduced cell viability in cancer cell lines .

- Inflammatory Response Modulation : In vitro studies have shown that compounds similar to 2,4-pyrimidinediamine can significantly reduce pro-inflammatory cytokine production in immune cells, suggesting potential therapeutic applications in chronic inflammatory conditions .

- Neuroprotection Studies : Animal models have indicated that treatment with pyrimidinediamines can reduce markers of neuroinflammation and improve cognitive function following injury or disease states .

Mécanisme D'action

The mechanism of action of 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the research .

Comparaison Avec Des Composés Similaires

2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- can be compared with other similar compounds, such as 2,4-Pyrimidinediamine, 5-chloro-N4-[2-(dimethylphosphinyl)phenyl]-N2-[2-methoxy-4-[4-(1-piperazinyl)-1-piperidinyl]phenyl]-. While both compounds share a pyrimidine core, they differ in their substituents and overall structure.

Activité Biologique

2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and possible therapeutic applications.

Chemical Structure and Properties

The molecular formula for 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- is . The compound features a pyrimidine core substituted with a methoxy-phenyl moiety, which may influence its biological activities.

Biological Activities

1. Antiinflammatory Effects

Research indicates that derivatives of pyrimidinediamines exhibit anti-inflammatory properties. A study showed that aminomethyl derivatives of similar compounds demonstrated higher anti-inflammatory activity compared to their parent compounds. Notably, some derivatives outperformed diclofenac sodium, a common anti-inflammatory medication .

2. Anticancer Potential

Pyrimidine derivatives have been explored for their anticancer activities. Compounds containing a pyrimidine structure have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer cells. A significant mechanism involves the inhibition of microtubule assembly, leading to apoptosis in cancer cells .

3. Mechanisms of Action

The mechanisms through which 2,4-Pyrimidinediamine exerts its biological effects include:

- Inhibition of IgE and IgG receptor signaling: This pathway is crucial in allergic responses and inflammation .

- Microtubule destabilization: This action is particularly relevant in cancer therapy as it disrupts the mitotic spindle formation necessary for cell division .

Case Studies

Several studies have investigated the biological activities of related compounds:

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the pyrimidine core can significantly enhance biological activity. For instance, substituents like methoxy or phenyl groups can improve solubility and interaction with biological targets, thereby increasing efficacy against inflammation and cancer .

Propriétés

IUPAC Name |

5-[(3-methoxy-4-phenylmethoxyphenyl)methyl]pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c1-24-17-10-14(9-15-11-22-19(21)23-18(15)20)7-8-16(17)25-12-13-5-3-2-4-6-13/h2-8,10-11H,9,12H2,1H3,(H4,20,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZXDTYOZAQOGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2=CN=C(N=C2N)N)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70232194 | |

| Record name | 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83158-06-9 | |

| Record name | 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083158069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Pyrimidinediamine, 5-((3-methoxy-4-(phenylmethoxy)phenyl)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70232194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.